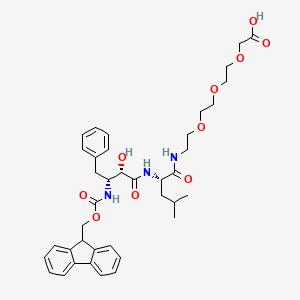

cIAP1 Ligand-Linker Conjugates 14

Description

Properties

Molecular Formula |

C39H49N3O10 |

|---|---|

Molecular Weight |

719.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1 |

InChI Key |

DCRUHCTZKLQUKA-ZHAMFGDSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

cIAP1 Ligand-Linker Conjugate 14 is a key chemical tool utilized in the development of targeted protein degraders, specifically within the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs represent a powerful strategy in drug discovery, enabling the selective removal of pathogenic proteins by hijacking the cellular ubiquitin-proteasome system. This conjugate incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected via a flexible linker, designed for conjugation to a ligand targeting a protein of interest. By recruiting cIAP1 to a specific protein, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugate 14, including its mechanism of action, synthesis, and the experimental protocols for its application.

Core Concepts and Mechanism of Action

SNIPERs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. In the case of SNIPERs employing cIAP1 Ligand-Linker Conjugate 14, the mechanism involves the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.[1]

The binding of the cIAP1 ligand portion of the conjugate to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity.[1] This activation leads to the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein, which is brought into proximity by the other end of the SNIPER molecule. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A key feature of cIAP1-based SNIPERs is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can contribute to the overall cellular response.[1]

Signaling Pathway Diagram

Caption: cIAP1-recruiting SNIPER mechanism.

Quantitative Data

| Compound | Target Protein | Cell Line | Concentration (µM) | % of Target Protein Remaining |

| SNIPER (Compound 14 from Itoh et al., 2011) | RARα | HT1080 | 10 | approx. 20% |

Note: The percentage of remaining protein is estimated from the western blot data presented in the publication. For precise quantitative analysis such as DC50 values, further experimental investigation is required.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the synthesis and evaluation of related SNIPER molecules.

Synthesis of a SNIPER Molecule using cIAP1 Ligand-Linker Conjugate 14

This protocol outlines the general steps for conjugating a target protein ligand (with a suitable reactive group, e.g., a carboxylic acid) to cIAP1 Ligand-Linker Conjugate 14 (which possesses a terminal amine on the linker).

Materials:

-

cIAP1 Ligand-Linker Conjugate 14

-

Target protein ligand with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Activation of the Target Ligand: Dissolve the target protein ligand in anhydrous DMF. Add NHS and DCC (or an alternative coupling agent) and stir the reaction mixture at room temperature for several hours to form the NHS ester.

-

Conjugation Reaction: In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 14 in anhydrous DMF. Add the activated NHS ester of the target ligand to this solution, followed by the addition of a base such as TEA or DIEA.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion of the reaction, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Purify the crude product by reverse-phase HPLC to obtain the final SNIPER molecule.

-

Characterization: Confirm the identity and purity of the synthesized SNIPER molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Evaluating SNIPER Activity

This workflow describes the key steps to assess the ability of a newly synthesized SNIPER to induce the degradation of its target protein in a cellular context.

References

cIAP1 as an E3 Ligase for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. While von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most commonly exploited E3 ligases, the inhibitor of apoptosis (IAP) proteins, particularly cellular IAP1 (cIAP1), represent a compelling alternative with distinct advantages.

This technical guide provides a comprehensive overview of cIAP1's role as an E3 ligase for PROTACs, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). We will delve into the core mechanism of action, present quantitative data for reported cIAP1-based PROTACs, detail key experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism of cIAP1-based PROTACs

cIAP1 is a RING-domain E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and NF-κB signaling. PROTACs that recruit cIAP1 typically consist of three components: a ligand that binds to the POI, a ligand that engages cIAP1, and a flexible linker connecting the two.

The binding of the PROTAC to both the POI and cIAP1 facilitates the formation of a ternary complex. This proximity induces the E3 ligase activity of cIAP1, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][2][3]

A unique feature of many cIAP1-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself.[3][4] This can be advantageous in cancer therapy, as cIAP1 is often overexpressed in tumor cells and contributes to their survival.[4] The ligands used to recruit cIAP1 are often derived from SMAC mimetics or bestatin (B1682670) derivatives, which bind to the BIR3 domain of cIAP1.[4][5]

Quantitative Data for cIAP1-based PROTACs (SNIPERs)

The efficacy of cIAP1-based PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported data for several cIAP1-based PROTACs targeting various proteins.

| Target Protein | PROTAC/SNIPER | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| BCR-ABL | SNIPER(ABL)-019 | K562 | 0.3 | >90 | [6] |

| Androgen Receptor (AR) | SNIPER-1 | - | 3 | - | [4] |

| BRD4 | SNIPER-7 | - | 0.1 | >90 (at 6h) | [4] |

| BTK | SNIPER-12 | THP-1 | 0.182 ± 0.057 | - | [4] |

| CRABP-II | SNIPER-21 | HT1080 | 1 | - | [4] |

| CDK4/6 | SNIPER-19/20 | MM.1S | - | >77 (at 0.1 µM) | [4] |

| Estrogen Receptor α (ERα) | SNIPER(ER)-87 | MCF-7 | - | IC50 = 0.0156 | [6][7] |

| Estrogen Receptor α (ERα) | SNIPER(ER)-87 | T47D | - | IC50 = 0.0096 | [7] |

Key Experimental Protocols

The development and characterization of cIAP1-based PROTACs involve a series of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-cIAP1 ternary complex is crucial for confirming the mechanism of action.

This assay qualitatively or semi-quantitatively assesses the formation of the ternary complex within a cellular context.

Materials:

-

Cells expressing the target protein and cIAP1

-

cIAP1-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against cIAP1 or the target protein for immunoprecipitation

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-POI, anti-cIAP1)

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC at the desired concentration or DMSO as a vehicle control for the optimal duration (typically 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-cIAP1) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the POI and cIAP1 to detect the co-immunoprecipitated proteins.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-cIAP1) and ternary complex formation.

Surface Plasmon Resonance (SPR):

-

Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

-

General Protocol:

-

Immobilize either the target protein or cIAP1 onto the sensor chip.

-

Inject the PROTAC at various concentrations to measure the binary interaction.

-

To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein partner and inject the mixture over the chip.

-

Analyze the sensorgrams to determine association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (KD).[8][9][10]

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change upon binding of two molecules.

-

General Protocol:

-

Place one binding partner (e.g., the target protein) in the sample cell.

-

Titrate the other binding partner (e.g., the PROTAC) into the cell from a syringe.

-

For ternary complex analysis, the sample cell can contain the target protein and the syringe can contain the PROTAC pre-incubated with cIAP1.

-

The resulting thermogram is analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13][14]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the cIAP1-based PROTAC to induce ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)

-

Recombinant ubiquitin

-

Recombinant cIAP1

-

Recombinant target protein

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

PROTAC

-

SDS-PAGE sample buffer

-

Antibody against the target protein for Western blotting

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the target protein.

-

Initiate Reaction: Add the PROTAC or DMSO (control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A high molecular weight smear or laddering pattern indicates polyubiquitination.[15][16][17]

Cellular Degradation Assay (Western Blot)

This is the most common assay to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cells expressing the target protein

-

cIAP1-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blotting: Normalize the protein concentrations and prepare samples with SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving cIAP1 and the typical experimental workflow for developing cIAP1-based PROTACs.

Caption: Mechanism of cIAP1-mediated protein degradation by a PROTAC.

Caption: Simplified cIAP1 signaling in NF-κB activation and apoptosis.

Caption: Typical experimental workflow for cIAP1-based PROTAC development.

Conclusion and Future Perspectives

cIAP1 has proven to be a versatile and effective E3 ligase for targeted protein degradation. The dual action of degrading both the target protein and cIAP1 itself offers a unique therapeutic advantage, particularly in oncology. The continued development of novel, high-affinity cIAP1 ligands and a deeper understanding of the structural and kinetic aspects of ternary complex formation will further propel the design of next-generation SNIPERs. As the field of targeted protein degradation expands, harnessing the full potential of the E3 ligase repertoire, including cIAP1, will be critical in developing novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 15. docs.abcam.com [docs.abcam.com]

- 16. scispace.com [scispace.com]

- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

The Role of cIAP1 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a pivotal E3 ubiquitin ligase in the field of targeted protein degradation (TPD). Its role extends beyond its canonical function in apoptosis regulation to being a key mediator in the induced degradation of pathogenic proteins. This technical guide provides an in-depth exploration of cIAP1's function in TPD, detailing its mechanism of action, its role in key signaling pathways, and its exploitation by novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in harnessing the therapeutic potential of cIAP1.

Introduction to cIAP1

cIAP1, also known as BIRC2, is a member of the Inhibitor of Apoptosis (IAP) protein family, characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains.[1] While initially recognized for their role in regulating apoptosis, many IAP proteins, including cIAP1, possess a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[2] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for proteasomal degradation.

cIAP1 is a crucial regulator of various cellular processes, including inflammation, immunity, and cell survival.[3][4] It is a key component of the tumor necrosis factor (TNF) receptor superfamily signaling pathway, where it modulates the activation of the NF-κB transcription factor.[5] Dysregulation of cIAP1 has been implicated in numerous diseases, particularly cancer, where its overexpression can contribute to therapeutic resistance and tumor progression.[6][7]

cIAP1 as an E3 Ligase in Targeted Protein Degradation

The principle of targeted protein degradation relies on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). This is achieved using heterobifunctional molecules, such as PROTACs and SNIPERs, which simultaneously bind to a target protein and an E3 ligase. This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its degradation by the 26S proteasome.

cIAP1 has proven to be a highly effective E3 ligase for recruitment in TPD strategies. Several key features contribute to its utility:

-

Ubiquitous Expression: cIAP1 is expressed in a wide range of tissues and cell types, making it a versatile target for degraders.[3]

-

Druggable Pockets: The BIR domains of cIAP1 contain well-defined binding pockets that can be targeted by small molecules with high affinity and specificity.[8]

-

Robust Degradation Machinery: Once recruited, cIAP1 is a potent E3 ligase capable of efficiently ubiquitinating a diverse range of neo-substrates.

Mechanism of cIAP1 Recruitment and Activation

Small-molecule ligands that bind to the BIR domains of cIAP1 are central to its recruitment for TPD. These ligands often mimic the endogenous IAP antagonist Smac/DIABLO.[7] When incorporated into a PROTAC or SNIPER, these "IAP antagonist" warheads bring the target protein into close proximity with cIAP1.

The binding of these chimeric molecules to cIAP1 can also induce a conformational change that promotes the dimerization of its RING domain, a crucial step for activating its E3 ligase activity.[9] This activation leads to the autoubiquitination of cIAP1 itself, followed by its degradation, a phenomenon that can be leveraged in therapeutic strategies.[7] More importantly, the activated cIAP1 then polyubiquitinates the tethered POI, primarily with K48-linked ubiquitin chains, the canonical signal for proteasomal degradation. Recent studies have also revealed a role for K63-linked ubiquitin chains and the E2 enzyme UBE2N in cIAP1-mediated degradation, highlighting the complexity of the ubiquitin code in this process.[10]

Signaling Pathways Involving cIAP1

cIAP1 is a central node in several critical signaling pathways. Understanding these pathways is essential for predicting the downstream consequences of targeting cIAP1 and for designing effective therapeutic strategies.

The NF-κB Signaling Pathway

cIAP1 is a key regulator of both the canonical and non-canonical NF-κB pathways.[11] In the canonical pathway, upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it ubiquitinates RIPK1, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] In the non-canonical pathway, cIAP1, in a complex with TRAF2 and TRAF3, constitutively ubiquitinates and promotes the degradation of NIK (NF-κB-inducing kinase).[3][11]

Targeting cIAP1 with Smac mimetics or cIAP1-based degraders leads to the degradation of cIAP1, which in turn stabilizes NIK.[12] This results in the activation of the non-canonical NF-κB pathway, which can have pro-inflammatory and, in some contexts, pro-apoptotic effects.

Apoptosis Pathway

While cIAP1 is not a direct inhibitor of caspases, it can suppress apoptosis by promoting the ubiquitination and degradation of pro-apoptotic proteins.[13] For instance, cIAP1 can bind to and ubiquitinate caspases-3 and -7, marking them for degradation.[13] Furthermore, by activating NF-κB, cIAP1 promotes the expression of anti-apoptotic genes. The degradation of cIAP1 by Smac mimetics or degraders can sensitize cancer cells to apoptosis, particularly in the presence of TNFα.[7]

Quantitative Data

The efficacy of molecules targeting or utilizing cIAP1 is quantified by several key parameters, including binding affinity (Ki, KD), inhibitory concentration (IC50), and degradation efficiency (DC50 and Dmax).

| Compound Class | Compound | Target | Assay Type | Ki / KD (nM) | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |

| Smac Mimetic | Compound 1 | cIAP1-BIR3 | FP | 24 ± 1 | - | - | - | [3] |

| Compound 1 | cIAP2-BIR3 | FP | 40 ± 10 | - | - | - | [3] | |

| SMAC peptide | cIAP1-BIR3 | FP | 860 ± 100 | - | - | - | [6] | |

| SMAC peptide | cIAP2-BIR3 | FP | 340 ± 40 | - | - | - | [6] | |

| cIAP1 Inhibitor | D19 | cIAP1 | Autoubiquitination | - | 14.1 | - | - | [14][15] |

| SNIPER | SNIPER-7 | BRD4 | Western Blot | - | - | ~100 | >90 | [16] |

| SNIPER-21 | CRABP-II | Western Blot | - | - | ~1000 | >80 | [16] |

FP: Fluorescence Polarization

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of cIAP1 in targeted protein degradation.

Western Blotting for cIAP1 Degradation

This protocol is used to assess the reduction in cIAP1 protein levels following treatment with a degrader.

Materials:

-

Cell culture reagents

-

PROTAC/SNIPER compound of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against cIAP1

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the degrader for the desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-cIAP1 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of cIAP1 degradation.

In Vitro Ubiquitination Assay

This assay is used to determine if cIAP1 can directly ubiquitinate a target protein.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant cIAP1 (E3 ligase)

-

Recombinant substrate protein (POI)

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the substrate protein.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.

Immunoprecipitation for Ubiquitination

This protocol is used to detect the ubiquitination of a target protein in cells.

Materials:

-

Cell culture and treatment reagents

-

Proteasome inhibitor (e.g., MG132)

-

IP lysis buffer

-

Primary antibody against the target protein

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

-

Anti-ubiquitin antibody

Procedure:

-

Cell Treatment and Lysis: Treat cells with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells in IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the antibody against the target protein to form an immune complex. Precipitate the complex using Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a cIAP1-based degrader and the logical relationship of the key components in the TPD process.

Conclusion

cIAP1 has solidified its position as a critical and versatile E3 ligase in the rapidly advancing field of targeted protein degradation. Its well-characterized biology, druggable nature, and potent ubiquitinating activity make it an attractive choice for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the role of cIAP1 in TPD. As research continues to unravel the intricacies of the ubiquitin-proteasome system, the strategic recruitment of E3 ligases like cIAP1 will undoubtedly remain at the forefront of innovative drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Binding affinities of naphthyl series SMAC mimetic compounds for BIR domains of cIAP1 and cIAP2a. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]

- 9. lifesensors.com [lifesensors.com]

- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Inducing Protein Degradation

This technical guide provides a comprehensive overview of cIAP1 ligand-linker conjugates, a class of molecules designed to induce the targeted degradation of specific proteins. These bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a novel therapeutic modality with broad applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Concept: Hijacking the Ubiquitin-Proteasome System

cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. cIAP1 ligand-linker conjugates are engineered molecules that exploit the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).

These conjugates are comprised of three key components:

-

A ligand for the target protein (POI ligand): This moiety specifically binds to the protein intended for degradation.

-

A ligand for the cIAP1 E3 ligase (cIAP1 ligand): This component recruits the cIAP1 enzyme.

-

A chemical linker: This connects the POI and cIAP1 ligands, bringing the target protein and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. A key advantage of this approach is its catalytic nature; a single molecule of the conjugate can induce the degradation of multiple target protein molecules.

Featured Conjugate: SNIPER(AR)-51 (Compound 42a)

A prominent example of a cIAP1 ligand-linker conjugate is SNIPER(AR)-51 , also referred to as compound 42a in the foundational research by Shibata et al. This molecule is designed to target the Androgen Receptor (AR), a key driver in prostate cancer. SNIPER(AR)-51 is composed of a ligand for the AR, a derivative of the IAP antagonist LCL161 as the cIAP1 ligand, and a flexible linker.

Quantitative Data Summary

The efficacy of cIAP1 ligand-linker conjugates is typically assessed by measuring their ability to induce the degradation of the target protein and their impact on cell viability. The following tables summarize the key quantitative data for SNIPER(AR)-51 from published research.

Table 1: Androgen Receptor (AR) Degradation by SNIPER(AR)-51

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| LNCaP | 3 | >90 | 24 |

| 22Rv1 | 10 | >90 | 24 |

| VCaP | 1 | >90 | 24 |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 2: Inhibition of Prostate Cancer Cell Proliferation by SNIPER(AR)-51

| Cell Line | IC50 (nM) | Assay Duration (days) |

| LNCaP | 3 | 7 |

| 22Rv1 | 30 | 7 |

| VCaP | 1 | 7 |

-

IC50: The concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize cIAP1 ligand-linker conjugates.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the cIAP1 ligand-linker conjugate.

Materials:

-

Cell line of interest (e.g., LNCaP, 22Rv1, VCaP)

-

cIAP1 ligand-linker conjugate (e.g., SNIPER(AR)-51)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-AR)

-

Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the cIAP1 ligand-linker conjugate for the desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Cell Viability Assay

Objective: To determine the effect of the cIAP1 ligand-linker conjugate on cell proliferation.

Materials:

-

Cell line of interest

-

cIAP1 ligand-linker conjugate

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the cIAP1 ligand-linker conjugate. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired duration (e.g., 7 days).

-

-

Assay:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

-

In-vitro Ubiquitination Assay

Objective: To confirm that the cIAP1 ligand-linker conjugate induces the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant cIAP1

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

cIAP1 ligand-linker conjugate

Procedure:

-

Reaction Setup:

-

Combine the E1, E2, cIAP1, target protein, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the cIAP1 ligand-linker conjugate at various concentrations. Include a no-conjugate control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of action of cIAP1 ligand-linker conjugates.

Caption: Experimental workflow for evaluating cIAP1 conjugates.

Conclusion

cIAP1 ligand-linker conjugates represent a powerful and versatile platform for targeted protein degradation. By co-opting the cellular E3 ligase cIAP1, these molecules can selectively eliminate disease-causing proteins that have been historically challenging to target with traditional small molecule inhibitors. The example of SNIPER(AR)-51 demonstrates the potential of this approach in oncology, and the principles can be extended to a wide range of therapeutic areas. The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel cIAP1-based protein degraders.

cIAP1 Ligand-Linker Conjugates 14: A Technical Guide to Targeted Protein Degradation in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting cIAP1 in Oncology

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology. As a member of the Inhibitor of Apoptosis (IAP) family of proteins, cIAP1 is an E3 ubiquitin ligase that plays a pivotal role in regulating cell death, survival, and inflammatory signaling pathways.[1][2] Overexpression of cIAP1 is a common feature in various cancers, where it contributes to therapeutic resistance and tumor progression by inhibiting apoptosis (programmed cell death).[2][3]

The primary anti-apoptotic function of cIAP1 is mediated through its E3 ligase activity, which involves tagging specific proteins with ubiquitin for degradation by the proteasome.[1][3] cIAP1 antagonists, often designed as SMAC mimetics, can induce auto-ubiquitination and subsequent degradation of cIAP1 itself, thereby promoting cancer cell death.[1] This has led to the development of novel therapeutic strategies aimed at hijacking the E3 ligase activity of cIAP1 to eliminate other cancer-promoting proteins.

One such advanced strategy is the use of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) . These are chimeric molecules designed to bring a target protein into proximity with cIAP1, leading to the target's ubiquitination and degradation. cIAP1 Ligand-Linker Conjugates 14 is a key building block in the synthesis of these SNIPERs, incorporating a high-affinity ligand for cIAP1 and a versatile linker for attachment to a target-binding molecule.[4]

This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and signaling pathways associated with the use of cIAP1-based protein degraders in cancer cell lines.

The SNIPER Mechanism of Action

SNIPERs are heterobifunctional molecules composed of three key parts:

-

A ligand that specifically binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase, in this case, a cIAP1 ligand.

-

A chemical linker that connects the two ligands.

The fundamental principle of SNIPER technology is to induce the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Key Signaling Pathways Involving cIAP1

cIAP1 is a central node in pathways that control inflammation and cell survival, most notably the NF-κB signaling cascade. By inducing the degradation of cIAP1, antagonists can trigger TNFα-dependent apoptosis in sensitive tumor cell lines.

Data Presentation: Evaluating SNIPER Efficacy

While specific quantitative data for SNIPERs constructed with cIAP1 Ligand-Linker Conjugate 14 are not publicly available, the following tables illustrate how the efficacy of such a compound would be typically presented. Data are generally collected from various cancer cell lines to assess potency and selectivity.

Table 1: In Vitro Degradation Profile of a Representative SNIPER (SNIPER-X) DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| MCF-7 (Breast) | Target A | 50 | >90 |

| K562 (Leukemia) | Target A | 100 | >85 |

| PC-3 (Prostate) | Target A | 75 | >90 |

| HCT116 (Colon) | Target A | 120 | >80 |

Table 2: Anti-proliferative Activity of SNIPER-X IC50: Concentration for 50% inhibition of cell growth.

| Cell Line | IC50 (nM) |

| MCF-7 (Breast) | 85 |

| K562 (Leukemia) | 150 |

| PC-3 (Prostate) | 110 |

| HCT116 (Colon) | 200 |

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize the activity of cIAP1-based SNIPERs in cancer cell lines.

Protocol 1: Western Blot for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following treatment with the SNIPER compound.

1. Cell Culture and Treatment:

- Plate cancer cells (e.g., MCF-7) in 6-well plates at a density of 0.5 x 106 cells/well and allow them to adhere overnight.

- Treat the cells with increasing concentrations of the SNIPER compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a proteasome inhibitor (e.g., MG132) control to confirm proteasome-dependent degradation.

2. Cell Lysis:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Immunoblotting:

- Normalize protein amounts (e.g., 20-30 µg) for each sample and separate them on an SDS-PAGE gel.

- Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

- Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the target protein band intensity to the loading control.

- Calculate the percentage of remaining protein relative to the vehicle-treated control.

- Plot the data to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the SNIPER compound on the proliferation and viability of cancer cells.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

2. Compound Treatment:

- Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).

3. Viability Measurement (CellTiter-Glo® Example):

- Equilibrate the plate to room temperature.

- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control wells.

- Plot the cell viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion and Future Directions

cIAP1 Ligand-Linker Conjugates, such as conjugate 14, represent a powerful tool in the development of targeted protein degraders for cancer therapy. By leveraging the cell's own protein disposal machinery, SNIPERs offer a novel modality to eliminate oncoproteins that are difficult to target with conventional inhibitors. The modular nature of this technology allows for the adaptation to various protein targets, providing a versatile platform for drug discovery. Future research will likely focus on optimizing linker chemistry to improve the potency and pharmacokinetic properties of these degraders, as well as expanding the repertoire of E3 ligases and targetable oncoproteins.

Disclaimer: This document provides a general technical overview based on publicly available scientific literature regarding cIAP1 and SNIPER technology. Quantitative data and specific protocols for "cIAP1 Ligand-Linker Conjugates 14" are not available in the public domain and are presented here for illustrative purposes.

References

Potential Protein Targets for cIAP1 Ligand-Linker Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential protein targets for cIAP1 Ligand-Linker Conjugates, such as Conjugate 14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily through its E3 ubiquitin ligase activity. This function makes it a compelling target for therapeutic intervention, particularly in oncology, through the use of targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This document outlines the core biology of cIAP1, identifies and discusses its key interacting proteins as potential targets for degradation, provides detailed experimental protocols for target validation, and visualizes the relevant biological pathways.

Introduction to cIAP1 and Targeted Protein Degradation

cIAP1, and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) family of proteins. They are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[1] cIAP1 plays a critical role in regulating inflammation, immunity, and cell survival, primarily through its involvement in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4]

cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. These conjugates consist of a ligand that binds to cIAP1, a linker, and a ligand that binds to a protein of interest (POI). This ternary complex formation brings the POI into close proximity with cIAP1, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins that are otherwise difficult to target with conventional inhibitors.

Potential Protein Targets for cIAP1-Mediated Degradation

The selection of a suitable protein target is critical for the development of effective cIAP1-based degraders. The ideal target should be a driver of the disease pathology and should be amenable to degradation upon ubiquitination. Based on the known interactome of cIAP1, several promising candidates have been identified.

Key Signaling Nodes in the NF-κB and Apoptosis Pathways

Receptor-Interacting Protein Kinases (RIPKs)

The RIPK family of serine/threonine kinases are central mediators of cell death and inflammation signaling pathways. cIAP1 is known to directly interact with and ubiquitinate several RIPK members, making them prime targets for degradation.

-

RIPK1 (RIP1): A critical adaptor protein in the TNF signaling pathway, RIPK1's ubiquitination by cIAP1 is a key event that determines cell fate.[5][6][7][8][9][10] K63-linked polyubiquitination of RIPK1 by cIAP1 promotes the activation of the pro-survival NF-κB pathway. Conversely, deubiquitinated RIPK1 can promote apoptosis or necroptosis. Targeting RIPK1 for degradation via a cIAP1-based degrader could be a strategy to induce cell death in cancer cells that rely on NF-κB signaling for survival.

-

RIPK2 (RIP2): A key mediator of NOD-like receptor (NLR) signaling, RIPK2 is ubiquitinated by cIAP1, leading to the activation of NF-κB. Degradation of RIPK2 could be a therapeutic approach for inflammatory diseases driven by excessive NLR signaling.

-

RIPK3 (RIP3): A central player in the induction of necroptosis, a form of programmed necrosis. cIAP1 can inhibit necroptosis by ubiquitinating RIPK1 and RIPK3.[5][8] Targeting RIPK3 for degradation could modulate necroptotic cell death.

-

RIPK4 (RIP4): Involved in keratinocyte differentiation and inflammation. cIAP1 has been shown to ubiquitinate RIPK4.

TNF Receptor-Associated Factors (TRAFs)

TRAFs are a family of adaptor proteins that are crucial for signaling from the TNF receptor superfamily. cIAP1 forms a complex with TRAF2 and TRAF3 to regulate NF-κB signaling.[3][11][12]

-

TRAF2: Acts as an adaptor to recruit cIAP1 to receptor signaling complexes. The interaction between cIAP1 and TRAF2 is crucial for canonical NF-κB activation.[3][11][12]

-

TRAF3: A negative regulator of the non-canonical NF-κB pathway. cIAP1-mediated degradation of TRAF3 is a key step in the activation of this pathway.[1]

NF-κB-Inducing Kinase (NIK)

NIK is the central kinase in the non-canonical NF-κB pathway. In unstimulated cells, cIAP1, as part of a complex with TRAF2 and TRAF3, continuously ubiquitinates NIK, leading to its proteasomal degradation and keeping the non-canonical pathway inactive.[1][13][14][15][16] Targeting other proteins to this degradation machinery could be a powerful therapeutic strategy.

Caspases

Caspases are a family of proteases that are the central executioners of apoptosis. While cIAP1's direct inhibitory effect on caspases is debated, it has been shown to bind to and ubiquitinate several caspases, potentially leading to their degradation.[2][17][18][[“]]

-

Caspase-3 and -7: Effector caspases responsible for the cleavage of numerous cellular substrates during apoptosis. cIAP1 can bind to and ubiquitinate both caspases.[2]

-

Caspase-8: An initiator caspase in the extrinsic apoptosis pathway.

-

Caspase-9: An initiator caspase in the intrinsic apoptosis pathway. cIAP1 can bind to pro-caspase-9.[18]

Other Potential Targets

-

Smac/DIABLO: An endogenous antagonist of IAP proteins. While targeting Smac for degradation would be counterintuitive for promoting apoptosis, understanding its interaction with cIAP1 is crucial for designing effective Smac mimetics.

-

TAK1: A kinase involved in the activation of NF-κB and MAPK pathways.

-

CHOP (C/EBP homologous protein): A key mediator of ER stress-induced apoptosis. cIAP1 can function as an E3 ubiquitin ligase for CHOP, promoting its degradation.[20]

Data Presentation: Quantitative Analysis of cIAP1 Interactions

The development of potent and selective cIAP1-based degraders relies on a thorough understanding of the binding affinities and kinetics of the interactions between cIAP1 and its potential targets. While extensive qualitative data exists, specific quantitative data such as dissociation constants (Kd) are not always readily available for all interactions. The following tables summarize the available quantitative data.

| Interacting Protein | Quantitative Data Type | Value | Cell Line/System | Reference |

| Smac Mimetics | ||||

| SM-164 | Ki for cIAP1 | 0.31 nM | In vitro | [11] |

| SM-164 | Ki for cIAP2 | 1.1 nM | In vitro | [11] |

| SM-164 | Ki for XIAP | 0.56 nM | In vitro | [11] |

| Birinapant Precursor | IC50 for cIAP1 degradation | ~50 pM | Kym-1 cells | [4] |

| Caspases | ||||

| cIAP1 | IC50 for procaspase-3 activation | 46 nM | In vitro | [21] |

| cIAP1 (BIR2 and BIR3 domains) | IC50 for procaspase-3 activation | 28 nM | In vitro | [21] |

| Smac (dimeric) | EC50 for antagonizing cIAP1 inhibition | 30 nM | In vitro | [21] |

Note: The lack of a comprehensive set of Kd values highlights the need for further biophysical characterization of cIAP1-substrate interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are well-suited for these measurements.[22][23][24][25][26][27][28]

Experimental Protocols

The identification and validation of novel protein targets for cIAP1-mediated degradation require a robust set of experimental methodologies. The following protocols provide a detailed guide for key experiments.

Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions

This protocol is designed to confirm the interaction between cIAP1 and a putative target protein in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibody against cIAP1 (for immunoprecipitation)

-

Antibody against the protein of interest (for Western blotting)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Western blotting reagents and equipment

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the anti-cIAP1 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

After the final wash, aspirate the supernatant completely.

-

Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. An input control (a small fraction of the initial cell lysate) should be run in parallel.

-

In Vitro Ubiquitination Assay

This assay determines if a protein of interest is a direct substrate for cIAP1's E3 ligase activity.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1 (full-length or active fragment)

-

Recombinant purified protein of interest

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Western blotting reagents and equipment

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the specified order on ice:

-

Ubiquitination reaction buffer

-

Recombinant E1 enzyme (e.g., 100 nM)

-

Recombinant E2 enzyme (e.g., 500 nM)

-

Recombinant ubiquitin (e.g., 10 µM)

-

Recombinant protein of interest (e.g., 1 µM)

-

Recombinant cIAP1 (e.g., 200 nM)

-

ATP solution (to a final concentration of 5 mM)

-

-

Include negative controls, such as reactions lacking E1, E2, cIAP1, or ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the protein of interest. A ladder of higher molecular weight bands corresponding to ubiquitinated forms of the protein of interest indicates a positive result. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Mass Spectrometry-Based Proteomics for Interactome Analysis

To identify novel cIAP1 interacting proteins on a global scale, affinity purification coupled with mass spectrometry (AP-MS) can be employed.

General Workflow:

-

Stable Cell Line Generation: Generate a stable cell line expressing a tagged version of cIAP1 (e.g., FLAG-cIAP1, HA-cIAP1).

-

Affinity Purification: Perform immunoprecipitation of the tagged cIAP1 from cell lysates under native conditions to co-purify interacting proteins.

-

Protein Digestion: Elute the protein complexes and digest them into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.

-

Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the cIAP1 immunoprecipitation compared to a control immunoprecipitation (e.g., using an isotype control antibody or an empty vector cell line).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to cIAP1 biology and the application of cIAP1 Ligand-Linker Conjugates.

Caption: cIAP1 regulates the switch between cell survival and apoptosis in TNFR1 signaling.

Caption: A cIAP1-based degrader forms a ternary complex to induce ubiquitination and degradation of a target protein.

Caption: A typical workflow for the identification and validation of a novel target for a cIAP1-based degrader.

Conclusion

cIAP1 is a versatile and powerful E3 ubiquitin ligase that can be effectively hijacked for targeted protein degradation. The proteins outlined in this guide represent a rich pool of potential targets for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of the underlying biology of cIAP1 and its interacting partners, combined with robust experimental validation, will be crucial for the successful clinical translation of cIAP1 Ligand-Linker Conjugates. Further quantitative characterization of the cIAP1 interactome will undoubtedly unveil new therapeutic opportunities and refine our understanding of these critical signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes: affinity, specificity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IAPs: Guardians of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic-independent inhibition of cIAP1-mediated RIP1 ubiquitination by EGLN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. TRAF2 must bind to cellular inhibitors of apoptosis for tumor necrosis factor (tnf) to efficiently activate nf-{kappa}b and to prevent tnf-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear Factor-κB-inducing Kinase (NIK) Contains an Amino-terminal Inhibitor of Apoptosis (IAP)-binding Motif (IBM) That Potentiates NIK Degradation by Cellular IAP1 (c-IAP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear factor-κB-inducing kinase (NIK) contains an amino-terminal inhibitor of apoptosis (IAP)-binding motif (IBM) that potentiates NIK degradation by cellular IAP1 (c-IAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TACI induces cIAP1-mediated ubiquitination of NIK by TRAF2 and TANK to limit non-canonical NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 17. The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

- 20. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. zaguan.unizar.es [zaguan.unizar.es]

- 24. DSpace [helda.helsinki.fi]

- 25. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 26. drughunter.com [drughunter.com]

- 27. edepot.wur.nl [edepot.wur.nl]

- 28. Surface Plasmon Resonance Monitoring of Cell Monolayer Integrity: Implication of Signaling Pathways Involved in Actin-Driven Morphological Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of cIAP1 Ligand-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in drug discovery, particularly in the field of oncology.[1] As an E3 ubiquitin ligase, cIAP1 plays a pivotal role in regulating key cellular processes such as apoptosis, cell survival, and immune signaling.[1][2] The development of cIAP1 ligand-linker conjugates, a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs), represents a novel therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to selectively eliminate proteins of interest, offering a powerful alternative to traditional small-molecule inhibitors.[3][4]

This technical guide provides an in-depth overview of the biological activity of cIAP1 ligand-linker conjugates. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Biological Activity of cIAP1-Recruiting PROTACs

The efficacy of cIAP1 ligand-linker conjugates is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes the biological activity of several reported cIAP1-recruiting PROTACs targeting various proteins of interest (POIs).

| PROTAC Name/Identifier | Target Protein (POI) | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |

| BC5P | Bruton's Tyrosine Kinase (BTK) | cIAP1 | THP-1 | 182 ± 57 nM | Not Reported | [5] |

| Compound 9 | cIAP1 | cIAP1 | Not Specified | 2.4 nM | Not Reported | [6] |

| cIAP2 | cIAP1 | Not Specified | 6.2 nM | Not Reported | [6] | |

| XIAP | cIAP1 | Not Specified | 0.7 nM | Not Reported | [6] | |

| SNIPER-5 | BCR-ABL | cIAP1/XIAP | K562 | ~100 nM | >90% | [7] |

| SNIPER-7 | BRD4 | IAP | Not Specified | Optimal at 0.1 µM | Not Reported | [7] |

| SNIPER-8 | BRD4 | IAP | Not Specified | Optimal at 0.1 µM | Not Reported | [7] |

| PROTAC 1q | EGFRL858R/T790M | Not Specified (likely cIAP1) | H1975 | 355.9 nM | Not Reported | [8] |

The Role of the Linker in PROTAC Activity

The linker connecting the cIAP1 ligand and the POI-binding ligand is a critical determinant of the PROTAC's efficacy. While not a mere spacer, the linker's length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-cIAP1), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[9]

Studies have shown that an optimal linker length is crucial for potent degradation. A linker that is too short may lead to steric hindrance and prevent the formation of a productive ternary complex. Conversely, a linker that is too long might result in unfavorable conformations and reduced degradation efficiency.[10] The composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) chains or more rigid structures, can also impact the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties.[11] The rational design of linkers is an active area of research aimed at optimizing the potency and selectivity of cIAP1-based degraders.[2]

Experimental Protocols

Western Blotting for cIAP1 and Target Protein Degradation

This protocol details the detection and quantification of cIAP1 and target protein levels in cells following treatment with a cIAP1 ligand-linker conjugate.[12][13]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H1975)

-

Complete growth medium

-

cIAP1 ligand-linker conjugate (stock solution in DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-target protein, anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.

-

Prepare serial dilutions of the cIAP1 ligand-linker conjugate in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Remove the medium from the cells and replace it with the medium containing the conjugate or vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 6, 12, 24 hours).[12]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[12]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 or anti-target protein antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (β-actin or GAPDH).[12]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the cIAP1 or target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[14]

-

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability as an indicator of the cytotoxic effects of the cIAP1 ligand-linker conjugate. The assay quantifies ATP, which is a marker of metabolically active cells.[3]

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Prepare a cell suspension and seed into an opaque-walled 96-well plate at the desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Include control wells with medium only for background measurement.

-

Incubate the plate overnight at 37°C, 5% CO₂.

-

Add the desired concentrations of the cIAP1 ligand-linker conjugate to the wells. Include a vehicle control.[1]

-

-

Assay Protocol:

-

Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Subtract the average background luminescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the conjugate concentration to determine the IC50 value.[1]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: cIAP1 in Canonical and Non-Canonical NF-κB Signaling.[2][7]

Caption: General Experimental Workflow for PROTAC Characterization.[9]

Caption: Relationship between Linker Properties and PROTAC Activity.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]